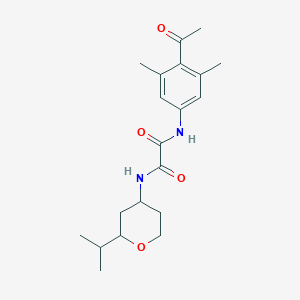![molecular formula C13H13ClN4O2S B7437007 N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide](/img/structure/B7437007.png)
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide, also known as CP-690,550, is a small molecule drug that was developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which play a key role in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a range of autoimmune and inflammatory diseases.
Mécanisme D'action
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide selectively inhibits JAK3, which is a key signaling molecule in the immune system. By inhibiting JAK3, N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide blocks the downstream signaling pathways of a range of cytokines and growth factors, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15). This leads to a reduction in the activation and proliferation of T cells and B cells, which are key immune cells involved in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In addition to its effects on T cells and B cells, N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, such as the synovium in rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this signaling pathway. N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models and clinical trials. However, N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has some limitations, including potential off-target effects on other JAK family members and the need for careful monitoring of immune function in patients.
Orientations Futures
There are several future directions for research on N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide. One area of interest is the potential use of N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide in combination with other therapies, such as biologics or other small molecule inhibitors. Another area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. Finally, there is ongoing research into the role of JAK3 signaling in other diseases, such as cancer and viral infections, which may lead to new therapeutic applications for N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide.
Méthodes De Synthèse
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of the thiadiazole and pyridine intermediates, which are then coupled to form the final product. The synthesis has been optimized to produce high yields of N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide with good purity.
Applications De Recherche Scientifique
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has been extensively studied in preclinical and clinical trials for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In these studies, N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide has been shown to be effective in reducing inflammation and disease activity.
Propriétés
IUPAC Name |
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-10-9(2-1-5-15-10)11-16-13(21-18-11)17-12(19)8-3-6-20-7-4-8/h1-2,5,8H,3-4,6-7H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVGUJJMXJTLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=NC(=NS2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chloropyridin-3-yl)-1,2,4-thiadiazol-5-yl]oxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)
![Methyl 5-[[2-(3-chlorophenyl)morpholine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate](/img/structure/B7436932.png)
![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![1-[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(1,2-thiazol-5-yl)urea](/img/structure/B7436949.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![N-(4-acetyl-3,5-dimethylphenyl)-N'-[(3-fluorophenyl)methyl]-N'-methyloxamide](/img/structure/B7436969.png)
![N-ethyl-4-[(1-hydroxy-2-methylbutan-2-yl)carbamoylamino]-5-methylthiophene-2-carboxamide](/img/structure/B7436976.png)
![[4-(2,4-dimethoxyphenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7436980.png)

![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![7-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7437026.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)
![ethyl 2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)methylamino]pyrimidine-4-carboxylate](/img/structure/B7437030.png)